molecular formula C38H64O2 B13902479 9-cis-RetinylStearate-d5

9-cis-RetinylStearate-d5

Cat. No.: B13902479
M. Wt: 552.9 g/mol
InChI Key: YNGACJMSLZMZOX-UHFFFAOYSA-N
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Description

9-cis-RetinylStearate-d5: is a synthetic derivative of vitamin A, specifically a stable isotopically labeled compound. It is primarily used in scientific research due to its unique properties and applications. The compound is characterized by its molecular formula C38H59D5O2 and a molecular weight of 557.94 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-RetinylStearate-d5 involves the esterification of 9-cis-retinol with stearic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC) , and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions: 9-cis-RetinylStearate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-cis-RetinylStearate-d5 involves its conversion to active retinoids, such as 9-cis-retinoic acid. These active retinoids bind to and activate retinoid receptors (RARs and RXRs), which regulate gene expression involved in cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 9-cis-RetinylStearate-d5 is unique due to its stable isotopic labeling, which makes it particularly useful in tracing studies and metabolic research. Its specific configuration and labeling provide distinct advantages in analytical applications compared to its unlabeled counterparts .

Properties

IUPAC Name

[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGACJMSLZMZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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